molecular formula C27H22F5NO6 B2404909 Fmoc-O2Oc-OPfp CAS No. 1263044-39-8

Fmoc-O2Oc-OPfp

Cat. No. B2404909
CAS RN: 1263044-39-8
M. Wt: 551.466
InChI Key: VUEHMGSPKAJWSQ-UHFFFAOYSA-N
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Description

“Fmoc-O2Oc-OPfp” is a type of Fmoc amino acid pentafluorophenol ester . These esters are activated and do not require any additional activation . They are useful in applications where amino acids are partially racemized during coupling .


Synthesis Analysis

Fmoc-OPfp esters are utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method . They were also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity .


Molecular Structure Analysis

The molecular formula of Fmoc-O2Oc-O2Oc-OH is C27H34N2O9 and its molecular weight is 530.58 g/mol . The molecular formula of Fmoc-O2Oc-OH is C21H23NO6 and its molecular weight is 385.42 g/mol .


Chemical Reactions Analysis

In the presence of HOBt, the coupling rate of Fmoc-OPfp esters is rapid and few side products are formed . Fmoc-Asn-OPfp and Fmoc-Gln-OPfp can be used without the formation of cyano side products .


Physical And Chemical Properties Analysis

Fmoc-OPfp esters possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Scientific Research Applications

Synthesis of O-Glycopeptides

Fmoc-O2Oc-OPfp has been utilized in the synthesis of O-glycopeptides. For example, Gangadhar et al. (2004) described a method for the high-yield and stereoselective synthesis of O-glycopeptides using Fmoc-AA-OPfp. This method proved rapid, stereoselective, and efficient for routine synthesis of O-glycopeptides, demonstrating its potential in peptide synthesis applications (Gangadhar, Jois, & Balasubramaniam, 2004).

Solid-Phase Glycopeptide Synthesis

In the field of solid-phase glycopeptide synthesis, this compound has been critical in developing new methodologies. Peters et al. (1991) reported the creation of two new building blocks, Nα-Fmoc-Ser(Ac3-α-D-GalpNAc)-OPfp and Nα-Fmoc-Thr(Ac3-α-D-GalpNAc)-OPfp, and their application in synthesizing various O-glycopeptides. This study illustrates the compound's versatility in generating complex glycopeptide structures (Peters, Bielfeldt, Meldal, Bock, & Paulsen, 1991).

Glycosylation of Phenols

The use of this compound in the glycosylation of phenols was explored by Jensen et al. (1993), who synthesized several building blocks suitable for solid-phase glycopeptide synthesis. Their work contributed to developing new glycosylation procedures, highlighting the chemical's role in advancing synthetic methodologies (Jensen, Meldal, & Bock, 1993).

Applications in Biological Research

This compound has also found applications in biological research. A study by Furst et al. (1990) assessed various pre-column derivatization methods, including FMOC-Cl, for assaying amino acid concentrations in biological fluids, demonstrating its utility in analytical chemistry and biological sample analysis (Furst, Pollack, Graser, Godel, & Stehle, 1990).

Glycopeptide Libraries

Hilaire et al. (1998) described the rapid identification of glycopeptides that mimic oligosaccharides through a novel screening and analysis method using a glycopeptide library. This library included Fmoc-Asn(β-Ac3GlcNAc)-OPfp, showcasing the role of this compound in creating complex glycopeptide libraries for high-throughput screening (Hilaire, Lowary, & Meldal, Bock, 1998).

Mechanism of Action

The Fmoc group is a base-labile protecting group used in organic synthesis . It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Safety and Hazards

When handling Fmoc-OPfp esters, it is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO6/c28-21-22(29)24(31)26(25(32)23(21)30)39-20(34)14-37-12-11-36-10-9-33-27(35)38-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEHMGSPKAJWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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